molecular formula C11H14FNO4S B1408276 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-36-4

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1408276
CAS No.: 1858240-36-4
M. Wt: 275.3 g/mol
InChI Key: MKKWSQPLXPOCBV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a fluorophenyl group and a methylsulfonyl group attached to an amino butanoic acid backbone.

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves several steps, including the introduction of the fluorophenyl and methylsulfonyl groups to the amino butanoic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Step 2: Addition of the methylsulfonyl group via a sulfonylation reaction.

    Step 3: Final assembly of the compound through amide bond formation.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can be compared to other similar compounds, such as:

    2-[(2-Chlorophenyl)(methylsulfonyl)amino]butanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-[(2-Bromophenyl)(methylsulfonyl)amino]butanoic acid: Similar structure but with a bromine atom instead of fluorine.

    2-[(2-Iodophenyl)(methylsulfonyl)amino]butanoic acid: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-9(11(14)15)13(18(2,16)17)10-7-5-4-6-8(10)12/h4-7,9H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKWSQPLXPOCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=CC=C1F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196875
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-36-4
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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